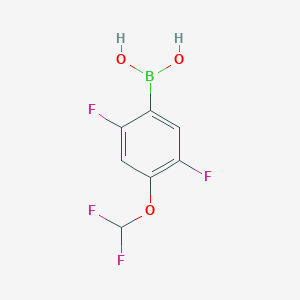

![molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6](/img/structure/B6357240.png)

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

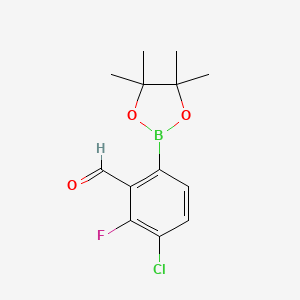

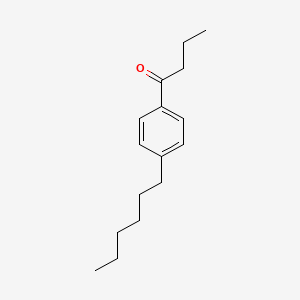

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl3N3. It has an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da . It is a part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is characterized by a unique bicyclic heterocycle containing an N–N bond with a bridgehead nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine include an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da .科学研究应用

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .

Antiviral Drug

The compound is the parent moiety of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .

EGFR Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of drugs like BMS-690514, and BMS-599626, which are EGFR inhibitors in clinical phase II . These drugs slow cellular proliferation of the human colon tumor cell line .

Anaplastic Lymphoma Kinase (ALK) Inhibitor

This compound is also used as an ALK inhibitor . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .

IGF-1R and IR Kinase Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine is used as an IGF-1R and IR kinase inhibitor . These inhibitors are used in the treatment of various types of cancers .

Pan-Aurora Kinase Inhibitor

This compound is used as a pan-Aurora kinase inhibitor . Aurora kinases are essential for the regulation of chromosome segregation and cytokinesis during mitosis .

Hedgehog (Hh) Signaling Pathway Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine is used as a hedgehog (Hh) signaling pathway inhibitor . The Hh signaling pathway is a key signaling pathway that regulates animal development .

Anti-norovirus Activity

Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

作用机制

Target of Action

The primary targets of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound is an integral part of several kinase inhibitors .

Mode of Action

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine interacts with its targets (kinases) by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine affects various biochemical pathways, particularly those involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .

Pharmacokinetics

It’s worth noting that the compound’s structure, which includes a fused heterocycle, is a common feature of many kinase inhibitors . These structural characteristics may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine’s action is the inhibition of kinase activity, which can lead to the disruption of various cellular processes . This disruption can result in the inhibition of cancer cell proliferation , making this compound a potential candidate for cancer therapy .

属性

IUPAC Name |

2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHRHHIDKGSWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

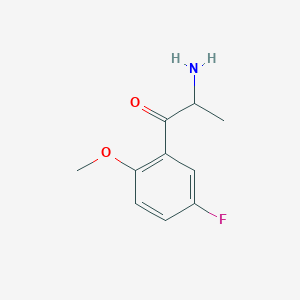

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)